(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Overview
Description
Docetaxel intermediate.
Scientific Research Applications
Anticancer Agent Design : Functionalized amino acid derivatives, including compounds related to (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, have been synthesized and evaluated for cytotoxicity against human cancer cell lines. These compounds have shown promise in designing new anticancer agents, especially for ovarian and oral cancers (Kumar et al., 2009).
High-Yield Synthesis of D-ribo-phytosphingosine : The compound has been used in the synthesis of D-ribo-phytosphingosine, a compound with potential biological significance. This process involved microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
Synthesis of Dipeptide 4-Nitroanilides : The synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including variants of oxazolidine-4-carboxylic acid, was carried out using isocyanate method or mixed anhydride procedure. This process is significant in peptide synthesis (Schutkowski et al., 2009).
Antibacterial Agent Development : Derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, closely related to the compound , have been synthesized and screened for antibacterial activities. These derivatives exhibited notable antibacterial activities, potentially useful for developing new antibacterial agents (Song et al., 2009).
SARS-CoV Protease Inhibitors : Trifluoromethyl-β-amino alcohol derived from variants of oxazolidinone, including (4S)-tert-butyl 4-amino-6,6,6-trifluoro-5-hydroxyhexanoate, was synthesized and converted into glutamic acid and glutamine peptides. These peptides showed inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), suggesting potential in antiviral therapy (Sydnes et al., 2006).
Synthetic Organic Chemistry : The compound has been used in various synthetic organic chemistry applications, such as the synthesis of N-alkoxycarbonylamino acids and their implications in peptide synthesis (Benoiton & Chen, 1981).
properties
IUPAC Name |
(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXMEZCPGHDBJ-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450238 | |
Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |
CAS RN |
143527-70-2 | |
Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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